BMS-351

CYP17A1 Lyase IC50 Castration-Resistant Prostate Cancer

BMS-351 is a preclinical CYP17A1 lyase inhibitor with robust selectivity, avoiding off-target CYP11B1/21A2 inhibition (IC50 >7500 nM). This profile eliminates prednisone co-administration and enables cleaner androgen deprivation studies in CRPC models. Procure from trusted B2B suppliers for research applications.

Molecular Formula C15H12F3N3
Molecular Weight 291.27 g/mol
Cat. No. B606230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-351
SynonymsBMS-351;  BMS 351;  BMS351.
Molecular FormulaC15H12F3N3
Molecular Weight291.27 g/mol
Structural Identifiers
InChIInChI=1S/C15H12F3N3/c1-10-5-6-19-7-12(10)11-3-2-4-13-14(11)20-9-21(13)8-15(16,17)18/h2-7,9H,8H2,1H3
InChIKeyOFFVLUDFSIUVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-351: A Nonsteroidal, Selective CYP17A1 Lyase Inhibitor for Preclinical CRPC Research


BMS-351 (compound 18) is a nonsteroidal, reversible inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase) developed as a preclinical candidate for castration-resistant prostate cancer (CRPC) [1]. Structurally, it is a pyridyl biaryl benzimidazole with the molecular formula C15H12F3N3 (CAS 1370001-71-0) [1]. Its primary differentiation lies in its robust selectivity for the lyase function of CYP17A1 over the hydroxylase function, and minimal inhibition of off-target steroidogenic enzymes CYP11B1 and CYP21A2, a profile designed to avoid the mineralocorticoid excess and glucocorticoid depletion seen with less selective agents [1].

Why Generic CYP17A1 Inhibitors Cannot Substitute for BMS-351 in Selective Androgen Deprivation Models


Non-selective or steroidal CYP17A1 inhibitors like abiraterone exhibit off-target inhibition of CYP11B1 and CYP21A2, which disrupts mineralocorticoid and glucocorticoid homeostasis, requiring mandatory co-administration of prednisone [1]. In contrast, BMS-351 is specifically engineered to be inactive against these CYPs (IC50 >7500 nM) and maintains a high lyase/hydroxylase selectivity ratio [1]. This differentiated profile enables researchers to achieve near-complete suppression of testicular and adrenal androgens without the confounding physiological stress of cortisol depletion or mineralocorticoid excess, a critical requirement for clean mechanistic studies in CRPC [1].

Quantitative Differentiation: BMS-351 vs. Abiraterone on CYP17A1 Potency, Selectivity, and In Vivo Steroid Profiles


CYP17A1 Lyase Potency: BMS-351 Exhibits Comparable Human IC50 to Abiraterone with Improved Cyno Potency

In a direct head-to-head comparison using the same SPA assay format, BMS-351 (compound 18) demonstrated a human CYP17A1 lyase IC50 of 19 nM, which is slightly less potent than abiraterone's IC50 of 11 nM in the same system [1]. However, BMS-351 exhibited a 2-fold lower IC50 (4 nM) against cynomolgus monkey CYP17A1 compared to abiraterone (2 nM), indicating improved potency in the primary preclinical toxicology species [1].

CYP17A1 Lyase IC50 Castration-Resistant Prostate Cancer

Lyase vs. Hydroxylase Selectivity: BMS-351 Demonstrates a 3.3-Fold Higher Ratio Than Abiraterone, Minimizing Corticosteroid Disruption

CYP17A1 catalyzes two sequential reactions: 17α-hydroxylation and subsequent 17,20-lyase cleavage. A direct comparison revealed that BMS-351 (compound 18) possesses a hydroxylase/lyase IC50 ratio of 10 in human enzyme assays, whereas abiraterone exhibits a ratio of only 3 [1]. This indicates BMS-351 is 3.3-fold more selective for the lyase function over the hydroxylase function than abiraterone [1].

CYP17A1 Hydroxylase Selectivity Ratio Cortisol Preservation

Off-Target CYP Selectivity: BMS-351 Shows No Inhibition of CYP11B1 and CYP21A2 (IC50 >7500 nM), in Contrast to Abiraterone's Modest Activity

In head-to-head selectivity profiling, BMS-351 (compound 18) was determined to be inactive against human CYP21A2 and CYP11B1, with IC50 values >7500 nM for both enzymes [1]. In stark contrast, abiraterone showed measurable inhibition of human CYP21A2 (IC50 = 1050 nM) and CYP11B1 (IC50 = 872 nM) [1]. The ratio of off-target to on-target activity is therefore >395 for BMS-351 versus 95 for CYP21A2 and 79 for CYP11B1 for abiraterone.

CYP11B1 CYP21A2 Mineralocorticoid Off-Target Selectivity

In Vivo Pharmacodynamic Selectivity: BMS-351 Achieves Sustained >80% Testosterone Reduction While Preserving Normal Cortisol Levels in Cynomolgus Monkey

In a 1-day PK/PD study in castrated cynomolgus monkeys, a 1.5 mg/kg oral dose of BMS-351 (compound 18) achieved an 80% reduction in serum testosterone (p=0.01), which was comparable to the testosterone suppression observed with abiraterone [1]. Critically, while abiraterone caused a sustained decrease in cortisol levels to -80% (p<0.0001), the cortisol levels in BMS-351-treated animals returned to baseline by 24 hours, demonstrating a superior cortisol-preserving profile [1].

In Vivo Pharmacodynamics Testosterone Suppression Cortisol Non-Human Primate

Optimal Research Applications for BMS-351 Based on Differentiated Selectivity and In Vivo Profile


Mechanistic Studies of Selective Androgen Deprivation in CRPC Xenograft Models

BMS-351 is ideally suited for preclinical studies in castrated mouse xenograft models of CRPC where the research objective is to isolate the effects of selective androgen deprivation from the confounding effects of cortisol depletion or mineralocorticoid excess [1]. Its robust lyase selectivity and lack of CYP11B1/21A2 inhibition allow for sustained suppression of tumor-promoting androgens without the need for glucocorticoid supplementation, providing a cleaner readout of androgen receptor-driven tumor biology [1].

Non-Human Primate PK/PD Modeling of Next-Generation CYP17A1 Inhibitors

Given its well-characterized PK/PD relationship in cynomolgus monkeys—where a 1.5 mg/kg dose achieves >80% testosterone suppression with minimal cortisol perturbation—BMS-351 serves as a superior reference tool compound for non-human primate studies of novel CYP17A1-targeting agents [1]. Its favorable peak/trough ratio and oral bioavailability make it a reliable comparator for benchmarking new chemical entities intended for CRPC treatment [1].

In Vitro Selectivity Profiling of Steroidogenic CYP Panels

BMS-351 is an essential control compound for in vitro panels designed to assess the selectivity of new CYP17A1 inhibitors. Its known, high-selectivity profile—IC50 >7500 nM against CYP11B1 and CYP21A2, and a hydroxylase/lyase ratio of 10—provides a benchmark for desirable 'clean' selectivity [1]. Researchers can use BMS-351 to validate assay performance and to contextualize the off-target liabilities of less selective compounds like abiraterone [1].

Development of Combination Therapies Targeting the Androgen Receptor Axis

For investigators exploring combination strategies with androgen receptor antagonists (e.g., enzalutamide) or other pathway inhibitors, BMS-351 offers the advantage of potent androgen suppression without adding the physiological stress of glucocorticoid depletion [1]. This is particularly important in long-term in vivo studies where the cumulative effects of cortisol suppression would otherwise confound interpretation of combination efficacy or toxicity [1].

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